molecular formula C11H5F3N4O2S B14917073 (6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B14917073
M. Wt: 314.25 g/mol
InChI Key: HGRXOGALGDRSAM-IYHDPICYSA-N
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Description

(6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a furan ring, an imino group, and a trifluoromethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a furan-2-carbaldehyde with a thiadiazolo[3,2-a]pyrimidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, amine-substituted thiadiazolo[3,2-a]pyrimidines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity. Similarly, its binding to cellular receptors can trigger signaling pathways that induce apoptosis in cancer cells.

Comparison with Similar Compounds

(6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be compared with other thiadiazolo[3,2-a]pyrimidine derivatives, such as:

    (6E)-6-(phenylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: Similar structure but with a phenyl group instead of a furan ring.

    (6E)-6-(pyridin-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: Contains a pyridine ring, which may impart different chemical properties and biological activities.

Properties

Molecular Formula

C11H5F3N4O2S

Molecular Weight

314.25 g/mol

IUPAC Name

(6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C11H5F3N4O2S/c12-11(13,14)9-17-18-7(15)6(4-5-2-1-3-20-5)8(19)16-10(18)21-9/h1-4,15H/b6-4+,15-7?

InChI Key

HGRXOGALGDRSAM-IYHDPICYSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F

Canonical SMILES

C1=COC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F

Origin of Product

United States

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